molecular formula C17H18ClN3O2 B268879 N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

カタログ番号 B268879
分子量: 331.8 g/mol
InChIキー: DWBDWSWBLJKIJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

作用機序

CB-839 works by inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, as it provides the carbon and nitrogen needed for the synthesis of nucleotides, amino acids, and other biomolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of this critical nutrient, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CB-839 has been shown to have other biochemical and physiological effects. For example, CB-839 has been shown to reduce inflammation and oxidative stress in preclinical models of Alzheimer's disease and traumatic brain injury. CB-839 has also been shown to improve glucose metabolism and insulin sensitivity in preclinical models of type 2 diabetes.

実験室実験の利点と制限

One of the main advantages of CB-839 for lab experiments is its selectivity for glutaminase. Unlike other glutaminase inhibitors, CB-839 does not inhibit other enzymes in the glutamine metabolism pathway, which can lead to unwanted side effects. However, CB-839 has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.

将来の方向性

There are several future directions for the study of CB-839. One area of research is the development of more potent and selective glutaminase inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from CB-839 treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of CB-839 in various types of cancer, as well as other diseases where glutamine metabolism plays a critical role.

合成法

The synthesis of CB-839 involves several steps, starting with the reaction of 3-chloroaniline with phosgene to form 3-chloroisocyanato benzene. This intermediate is then reacted with 4-aminophenylbutyric acid to form the desired product, CB-839.

科学的研究の応用

CB-839 has been extensively studied in preclinical models of various types of cancer, including renal cell carcinoma, pancreatic cancer, and non-small cell lung cancer. In these studies, CB-839 has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. CB-839 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

特性

製品名

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

分子式

C17H18ClN3O2

分子量

331.8 g/mol

IUPAC名

N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-4-16(22)19-13-7-9-14(10-8-13)20-17(23)21-15-6-3-5-12(18)11-15/h3,5-11H,2,4H2,1H3,(H,19,22)(H2,20,21,23)

InChIキー

DWBDWSWBLJKIJG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

正規SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。